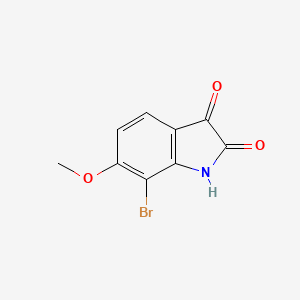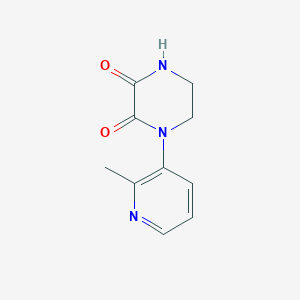
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione is a heterocyclic compound that features a piperazine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both piperazine and pyridine rings in its structure imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(2-Methylpyridin-3-yl)piperazine-2,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields of the desired piperazine derivative. Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring .
Análisis De Reacciones Químicas
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketopiperazine derivatives, while reduction leads to various reduced piperazine products.
Aplicaciones Científicas De Investigación
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpyridin-3-yl)piperazine-2,3-dione is not fully understood. it is believed to interact with molecular targets through its piperazine and pyridine rings. These interactions can involve binding to enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparación Con Compuestos Similares
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione can be compared to other similar compounds, such as:
Piperazine-2,3-dione: This compound lacks the pyridine ring and has different chemical and biological properties.
1-(2-Methylpyridin-3-yl)piperazine:
Substituted piperazines: These compounds have various substituents on the piperazine ring, leading to different chemical behaviors and biological activities.
The uniqueness of this compound lies in its combined piperazine and pyridine structure, which imparts distinct properties not found in simpler piperazine or pyridine derivatives.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1-(2-methylpyridin-3-yl)piperazine-2,3-dione |
InChI |
InChI=1S/C10H11N3O2/c1-7-8(3-2-4-11-7)13-6-5-12-9(14)10(13)15/h2-4H,5-6H2,1H3,(H,12,14) |
Clave InChI |
NLPOOPJXDYGXHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)N2CCNC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


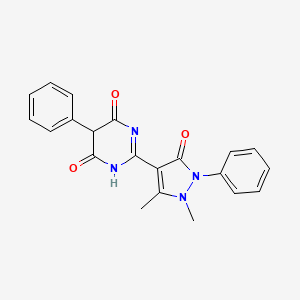
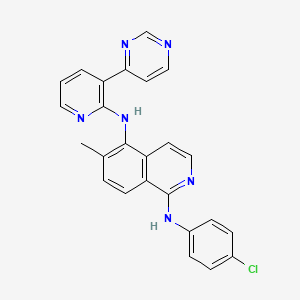
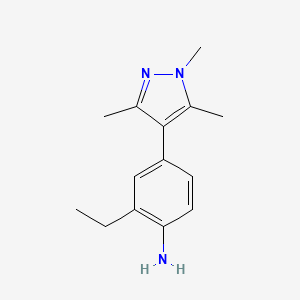
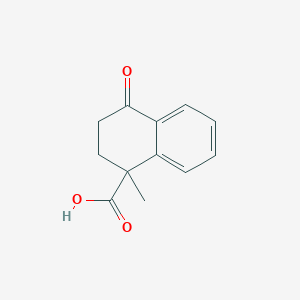

![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)

![Tert-butyl 4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13877129.png)
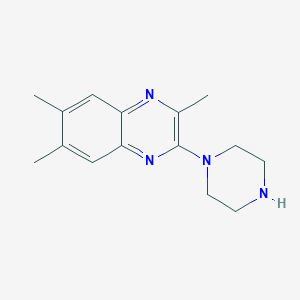
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)

